6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one

Targeted protein degradation Cereblon ligand PROTAC

This distinct 3,4-dihydroquinolin-2-one with an imidazol-1-yl substituent at the 6-position is the only chemotype verified to combine thromboxane A₂ synthase inhibition, cAMP PDE3 inhibition, and cereblon binding. Structural analogs lack this precise multi-target engagement fingerprint, making this compound irreplaceable for deconvoluting antiplatelet, cardiotonic, and targeted protein degradation SAR. Early replacement of the 6-imidazolyl group or missing the 8-methyl baseline can invalidate experimental results. Secure the genuine, fully characterized reference standard to ensure data reproducibility.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 119924-94-6
Cat. No. B3046125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one
CAS119924-94-6
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=C(C=C2)N3C=CN=C3
InChIInChI=1S/C12H11N3O/c16-12-4-1-9-7-10(2-3-11(9)14-12)15-6-5-13-8-15/h2-3,5-8H,1,4H2,(H,14,16)
InChIKeyBDMKPUAZENLRDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one (CAS 119924-94-6): Core Structural Identity and Pharmacological Classification for Research Procurement


6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one (CAS 119924-94-6, CHEMBL17516) is a synthetic small-molecule heterocycle (C₁₂H₁₁N₃O, MW 213.23 g/mol) belonging to the 3,4-dihydroquinolin-2(1H)-one (DHQO) chemotype [1]. Its structure features an imidazol-1-yl substituent at the 6-position of the dihydroquinolinone scaffold, a key determinant of its multi-target pharmacological profile. This compound is recognized as a combined inhibitor of thromboxane A₂ (TXA₂) synthase and cAMP phosphodiesterase 3 (PDE3) in human platelets [2], and more recently as a cereblon (CRBN) ligand with potential application in targeted protein degradation [3]. It serves as a versatile research tool and a reference compound for structure-activity relationship (SAR) studies within the DHQO series.

Why Generic Substitution Fails for 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one (CAS 119924-94-6): Structural Determinants of Pharmacological Specificity


The 3,4-dihydroquinolin-2(1H)-one scaffold is exceptionally sensitive to subtle structural modifications that profoundly alter target engagement, potency, and selectivity. In the TXA₂ synthase/PDE3 dual-inhibition series, minor variations in the heteroaryl substituent at the 6-position—such as replacing imidazol-1-yl with 3-pyridyl—shift the balance between the two inhibitory activities [1]. In the cardiac stimulant series, the mere presence or absence of an 8-methyl group on the quinolinone core dictates whether the compound exhibits measurable inotropic activity in vivo [2]. More critically, the cereblon binding property recently documented for this specific compound represents a functionally orthogonal pharmacological dimension entirely absent in earlier DHQO analogs explored for platelet or cardiovascular indications. Consequently, procurement of a generic '6-substituted dihydroquinolinone' or a structurally adjacent analog cannot recapitulate the target compound's unique multi-target engagement fingerprint, and experimental results obtained with substitutes are not interchangeable.

Quantitative Differentiation Evidence for 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one (CAS 119924-94-6) vs. Closest Analogs and In-Class Candidates


Cereblon (CRBN) Binding Affinity: A Unique Functional Dimension Absent in Classic DHQO-Based TXA₂/PDE Inhibitors

This compound binds recombinant human cereblon with a dissociation constant (Kd) of 416 nM, as measured in a FRET-based competition binding assay optimized to minimize protein consumption and DMSO interference [1]. This cereblon engagement represents a functionally distinct pharmacological property that is entirely absent from earlier-generation 3,4-dihydroquinolin-2(1H)-one dual TXA₂ synthase/PDE3 inhibitors such as compound 7e [2] and from the 8-methyl cardiotonic DHQO series [3]. By comparison, the classical immunomodulatory cereblon ligand lenalidomide exhibits a reported Kd in the range of ~1–2 µM, indicating that the target compound possesses moderate but meaningful CRBN affinity suitable for use as a tool compound or a starting point for PROTAC design.

Targeted protein degradation Cereblon ligand PROTAC E3 ligase

Weak Dual TXA₂ Synthase/PDE3 Inhibition Profile vs. the Balanced Dual Inhibitor 7e: Quantitative Potency Differential

In human blood platelet assays, the target compound inhibits thromboxane A₂ synthase with an IC₅₀ of 2,000 nM and cAMP phosphodiesterase 3A/3B with an IC₅₀ of 16,000 nM [1], yielding a TXA₂/PDE selectivity ratio of approximately 8:1. In contrast, compound 7e (a representative balanced dual inhibitor from the same chemical series) exhibits IC₅₀ values of 1,200 nM for TXA₂ synthase and 6,400 nM for PDE3 [2], corresponding to a more closely matched 5.3:1 ratio. While 7e is 1.7× more potent against TXA₂ synthase and 2.5× more potent against PDE3 than the target compound, the differential selectivity profile—rather than absolute potency—may drive the choice between these two compounds depending on whether the experimental objective requires imbalanced or balanced dual inhibition.

Thromboxane A2 synthase Phosphodiesterase 3 Dual inhibition Platelet aggregation

Absence of 8-Methyl Substitution and the Consequent Loss of Cardiac Inotropic Activity vs. the Bell 1989 Cardiotonic Series

The cardiac stimulant DHQO series reported by Bell et al. (1989) uniformly incorporates an 8-methyl substituent on the quinolinone core, which is essential for measurable inotropic activity in anesthetized dogs [1]. The lead compound 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone (compound 3) produced a dose-dependent increase in cardiac contractility (percentage increase in dP/dtmax) at 25 µg/kg i.v. that was superior to alternative 6-(five-membered heteroaryl)-substituted analogues [2]. The target compound lacks this 8-methyl group entirely and, although it shares the imidazol-1-yl substituent at the 6-position, is not reported to exhibit inotropic activity. This structural divergence directly controls the presence or absence of a whole pharmacological dimension, making the two compound classes functionally non-substitutable.

Cardiac stimulant Inotropy 8-Methyl substitution dP/dtmax

Multi-Target Engagement Fingerprint: Differentiation from Single-Mechanism Agents Dazoxiben and Vesnarinone

The target compound engages three distinct protein targets: TXA₂ synthase (IC₅₀ 2,000 nM), PDE3A/3B (IC₅₀ 16,000 nM), and cereblon (Kd 416 nM) [1]. Dazoxiben, a reference selective TXA₂ synthase inhibitor, inhibits thromboxane B₂ production in clotting human whole blood with an IC₅₀ of approximately 300 nM but lacks measurable PDE3 inhibition or cereblon binding [2]. Vesnarinone, a clinically studied PDE3 inhibitor, inhibits PDE3A and PDE3B with IC₅₀ values of 10,700 nM and 13,200 nM respectively [3], similar in magnitude to the target compound's PDE3 activity, yet vesnarinone does not inhibit TXA₂ synthase or bind cereblon. The target compound is thus uniquely positioned as the only member of the DHQO class with experimentally confirmed engagement of all three targets, offering a distinct pharmacological fingerprint for mechanistic studies.

Multi-target pharmacology Selectivity profile Dazoxiben Vesnarinone

Optimal Research and Industrial Application Scenarios for 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one (CAS 119924-94-6)


Cereblon-Directed Targeted Protein Degradation (PROTAC) Scaffold Development

With a cereblon Kd of 416 nM [1], this compound serves as a validated starting point for the design of DHQO-based PROTAC degrader molecules. Its moderate CRBN affinity, combined with a synthetically accessible scaffold, allows for systematic linker attachment and warhead optimization. Unlike lenalidomide or pomalidomide, which have constrained exit vectors and differ in physicochemical profile, this DHQO core offers an alternative CRBN ligand geometry that may produce distinct ternary complex formation and degradation selectivity.

Dissection of TXA₂ Synthase vs. PDE3 Contributions in Platelet Function and Thrombosis Models

The compound's imbalanced dual-inhibition profile (TXA₂ IC₅₀ 2,000 nM; PDE3 IC₅₀ 16,000 nM) [2] makes it suitable for in vitro and ex vivo experiments designed to deconvolve the relative contributions of TXA₂ synthase blockade vs. PDE3 inhibition to antiplatelet and antithrombotic effects. When used alongside compound 7e, which has a more balanced dual-inhibition profile, researchers can establish structure-activity relationships linking selectivity ratios to functional outcomes in collagen-epinephrine-induced platelet aggregation and pulmonary thromboembolism models.

Reference Standard in DHQO Structure-Activity Relationship (SAR) Studies

As the des-methyl analog of the Bell 1989 cardiotonic series [3], this compound defines the baseline pharmacological properties of the 6-imidazol-1-yl DHQO scaffold in the absence of 8-methyl substitution. It can be used as a comparator to quantify the contribution of the 8-methyl group to inotropic potency, selectivity for cardiac force vs. heart rate, and pharmacokinetic properties. This SAR information is essential for medicinal chemistry programs exploring DHQO derivatives for cardiovascular or oncological indications.

Polypharmacology Probe for Multi-Target Engagement Studies

The compound's unique three-target engagement profile—TXA₂ synthase, PDE3, and cereblon [1][2]—makes it a valuable chemical biology probe for studies of polypharmacology, where simultaneous engagement of multiple disease-relevant targets is hypothesized to produce synergistic therapeutic effects. It can be used in chemoproteomics and cellular thermal shift assay (CETSA) experiments to validate target engagement across all three proteins in relevant cellular contexts.

Quote Request

Request a Quote for 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.